molecular formula C40H54O27 B593227 Triacetylcellulose CAS No. 9012-09-3

Triacetylcellulose

Cat. No.: B593227
CAS No.: 9012-09-3
M. Wt: 966.8 g/mol
InChI Key: NNLVGZFZQQXQNW-ADJNRHBOSA-N
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Description

Triacetylcellulose is a chemical compound derived from cellulose, a natural polymer found in the cell walls of plants. It is produced by acetylating cellulose with acetic acid and/or acetic anhydride, converting the hydroxyl groups in cellulose to acetyl groups. This modification renders the cellulose polymer much more soluble in organic solvents. This compound is commonly used for the creation of fibers and film bases and is chemically similar to cellulose acetate. Its distinguishing characteristic is that at least 92 percent of the hydroxyl groups are acetylated .

Mechanism of Action

Target of Action

Cellulose triacetate (CTA) is a chemical compound derived from cellulose, a natural polymer. The primary target of CTA is cellulose itself . The process involves the acetylation of cellulose, converting hydroxyl groups in cellulose to acetyl groups . This modification enhances the solubility of the cellulose polymer in organic solvents .

Mode of Action

The mode of action of CTA involves a chemical reaction known as acetylation. In this process, cellulose is acetylated with acetic acid and/or acetic anhydride . This acetylation converts hydroxyl groups in cellulose to acetyl groups, rendering the cellulose polymer much more soluble in organic solvents . The cellulose acetate is then dissolved in a mixture of dichloromethane and methanol for spinning .

Biochemical Pathways

The biochemical pathway involved in the action of CTA is the acetylation of cellulose. This process converts the hydroxyl groups in cellulose to acetyl groups, which significantly enhances the solubility of the cellulose polymer in organic solvents . The acetylation of cellulose is a key step in the production of CTA .

Pharmacokinetics

For instance, in hemodialysis, the properties of CTA can affect the clearance of certain drugs like vancomycin .

Result of Action

The result of the acetylation process is the formation of CTA, a material that is more heat resistant than cellulose acetate . CTA is commonly used for the creation of fibers and film base . It is particularly effective in clothing where crease or pleat retention is important .

Action Environment

The action environment can influence the action, efficacy, and stability of CTA. For instance, the synthesis of CTA can be influenced by the choice of solvent, temperature, and other conditions . Moreover, environmental factors can also influence the properties of the resulting CTA material .

Biochemical Analysis

Biochemical Properties

Cellulose triacetate has been synthesized from corn stover cellulose (CSC) in the presence of [PyPS]3PW12O40 (IL-POM) . The effects of IL-POM contents, reaction temperature, and reaction time on the yield and degree of substitution of cellulose triacetate were investigated .

Cellular Effects

The biocompatibility of cellulose triacetate has been studied in the context of dialysis membranes . The physical structure of the membrane, whether homogeneous or asymmetric, does not significantly affect its biocompatibility .

Molecular Mechanism

The molecular mechanism of cellulose triacetate involves the acetylation of cellulose, which increases its solubility in organic solvents . This property is crucial for its use in various applications, including the manufacture of dialysis membranes .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of cellulose triacetate are important factors to consider. The decomposition temperature of cellulose triacetate increases by about 30 °C compared to that of corn stover cellulose .

Metabolic Pathways

Cellulose triacetate is involved in the acetylation pathway, where cellulose is converted into an acetylated derivative

Transport and Distribution

The transport and distribution of cellulose triacetate within cells and tissues are largely dependent on its solubility in organic solvents

Subcellular Localization

Given its solubility properties, it is likely to be found in areas of the cell where organic solvents are present

Preparation Methods

Synthetic Routes and Reaction Conditions

Triacetylcellulose is synthesized through the acetylation of cellulose. The process involves reacting cellulose with acetic anhydride in the presence of a catalyst, typically sulfuric acid. The reaction conditions include maintaining a temperature of around 50-60°C and stirring the mixture for several hours to ensure complete acetylation. The degree of substitution, which indicates the number of hydroxyl groups replaced by acetyl groups, is typically around 2.9 .

Industrial Production Methods

In industrial settings, cellulose triacetate is produced using a similar acetylation process. The cellulose is dissolved in a mixture of dichloromethane and methanol, and the acetylation reaction is carried out in large reactors. The resulting cellulose triacetate is then precipitated, washed, and dried. The fibers are spun using a dry spinning process, where the solvent is evaporated in warm air, leaving behind almost pure cellulose triacetate fibers .

Chemical Reactions Analysis

Types of Reactions

Triacetylcellulose undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst (e.g., sulfuric acid or sodium hydroxide).

    Saponification: Sodium hydroxide solution.

Major Products Formed

Comparison with Similar Compounds

Triacetylcellulose is often compared with other cellulose derivatives, such as cellulose acetate and cellulose diacetate. The key differences include:

Similar Compounds

  • Cellulose Acetate
  • Cellulose Diacetate

This compound’s unique properties, such as high thermal stability and solubility, make it a valuable compound in various applications, distinguishing it from other cellulose derivatives.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLVGZFZQQXQNW-ADJNRHBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

966.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9012-09-3
Record name Cellulose, triacetate
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cellulose, triacetate
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Record name Cellulose triacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032198
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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